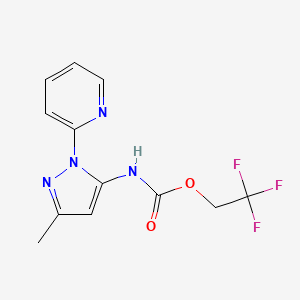![molecular formula C23H22N4O4S B3013512 3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one CAS No. 850781-75-8](/img/structure/B3013512.png)
3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one" is a chemically complex molecule that appears to be related to a class of compounds that exhibit a range of biological activities. The core structure of this compound is a 2H-chromen-2-one, which is a coumarin derivative known for its potential biological properties, including enzyme inhibition and fluorescence .
Synthesis Analysis
The synthesis of related compounds typically involves multicomponent reactions, as seen in the one-pot synthesis of (E)-3-(2-((5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)thio) acetyl)-2H-chromen-2-one derivatives . These reactions often use starting materials such as bromoacetyl chromen-2-ones, amino-thiadiazoles, and substituted benzaldehydes, indicating that the synthesis of the compound may also involve similar starting materials and multicomponent reaction strategies.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using spectroscopic methods such as 1H and 13C NMR spectroscopy . These methods allow for the determination of the molecular framework and the identification of substituent groups attached to the core structure. The presence of a benzodioxole moiety in the compound suggests additional complexity and potential for specific biological interactions.
Chemical Reactions Analysis
Compounds with the 2H-chromen-2-one core are reactive and can undergo further chemical transformations. For example, the reaction of coumarin-3-carboxylic acid with amino-triazoles leads to the formation of triazolo-thiadiazolyl chromen-2-ones . This indicates that the compound may also participate in similar chemical reactions, potentially leading to a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives can be influenced by the substituents on the core structure. For instance, the introduction of substituents like diethylamino groups can affect the fluorescence properties of the molecule, as seen in the study of blue light-emitting chromen-2-ones . The presence of a diethylamino group in the compound suggests that it may exhibit fluorescence, which could be useful in biological imaging applications.
Scientific Research Applications
Synthesis and Characterization
Metal-free Catalyzed Synthesis
A study described the metal-free catalyzed one-pot multicomponent synthesis of (E)-3-(2-((5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)thio) acetyl)-2H-chromen-2-one derivatives. These compounds were synthesized using 3-(2-bromoacetyl)chromen-2-ones, 5-amino-1,3,4-thiadiazole-2-thiol, and substituted benzaldehydes, showing good yields and antimicrobial activity upon screening (Merugu et al., 2020).
Quantum Chemical and Solvatochromic Studies
Another study focused on quantum chemical and solvatochromic studies of 1,3,4-thiadiazol coumarin derivatives. This research provided insights into the molecular geometry, ionization potential, electron affinity, and chemical potential, indicating the chemical activity and potential for molecular interactions of these compounds (Chandrasekhar et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[5-(1,3-benzodioxol-5-ylmethylamino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-3-27(4-2)16-7-6-15-10-17(22(28)31-19(15)11-16)21-25-26-23(32-21)24-12-14-5-8-18-20(9-14)30-13-29-18/h5-11H,3-4,12-13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMNAEDINHRCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate](/img/structure/B3013429.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3013430.png)
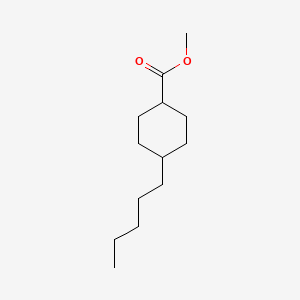
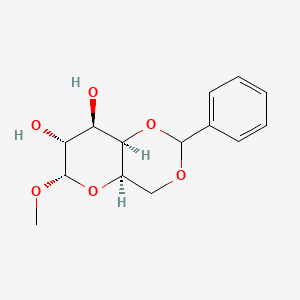
![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)
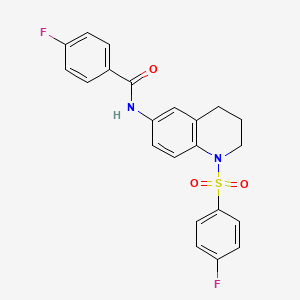
![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)
![N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide](/img/structure/B3013440.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)
![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)
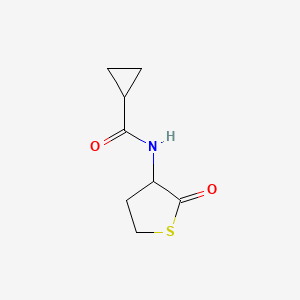
![Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B3013448.png)
